Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate
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Overview
Description
Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate is a chemical compound with the molecular formula C11H9BrF4O2. It is characterized by the presence of a bromine atom, four fluorine atoms, and a tert-butyl ester group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate typically involves the esterification of 4-bromo-2,3,5,6-tetrafluorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol.
Oxidation: Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoic acid.
Scientific Research Applications
Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol
- Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
Tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate is unique due to its combination of bromine, fluorine, and ester functional groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF4O2/c1-11(2,3)18-10(17)4-6(13)8(15)5(12)9(16)7(4)14/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIHTSACAQERGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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